molecular formula C21H21ClN2O2S B11347055 2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole

2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole

Cat. No.: B11347055
M. Wt: 400.9 g/mol
InChI Key: SVONWZDRNLQANQ-UHFFFAOYSA-N
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Description

This compound features a 1,3-benzothiazole core linked to a piperidin-4-yl group, which is substituted at the nitrogen atom with a (4-chloro-3-methylphenoxy)acetyl moiety. The benzothiazole scaffold is known for its pharmacological versatility, including anticonvulsant, antimicrobial, and anticancer activities .

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone

InChI

InChI=1S/C21H21ClN2O2S/c1-14-12-16(6-7-17(14)22)26-13-20(25)24-10-8-15(9-11-24)21-23-18-4-2-3-5-19(18)27-21/h2-7,12,15H,8-11,13H2,1H3

InChI Key

SVONWZDRNLQANQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium carbonate, dioxane, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This may include the use of phase transfer catalysts and specific temperature controls to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole-Piperidine/Piperazine Cores

Table 1: Key Structural and Functional Comparisons
Compound Name/Structure Core Structure Piperidine/Piperazine Substituent Biological Activity (Model) Toxicity (Dose) Source
Target Compound : 2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole 1,3-Benzothiazole 1-[(4-Chloro-3-methylphenoxy)acetyl]-piperidin-4-yl Not reported (anticipate CNS activity) Not reported N/A
2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole 1,3-Benzothiazole 4-(4-Chlorobenzenesulfonyl)-piperazin-1-yl Not reported (anticipate kinase inhibition) Not reported
1-[2-(3,4-Disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas 1,3-Benzothiazole + Urea Piperidine-free; azetidinone and aryl substituents 100% anticonvulsant protection (MES model) Non-toxic at 30 mg/kg
3-[1-(2-{5-[2-(4-Methoxyphenyl)ethanoylamino]-2-methylphenyl}ethyl)piperidin-4-yl]-7-chloro-1H-indole Indole 1-[2-(Aryl)ethyl]-piperidin-4-yl CNS disorders (theoretical) Not reported

Key Findings and Analysis

Structural Novelty and Therapeutic Potential
  • The target compound’s unique phenoxyacetyl-piperidine linker distinguishes it from: Piperazine-based analogues (), which may have altered solubility and target selectivity. Urea-linked benzothiazoles (), which exhibit proven anticonvulsant activity but lack the piperidine moiety’s conformational flexibility.

Biological Activity

The compound 2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is a synthetic organic molecule that has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be delineated as follows:

  • Chemical Formula : C_{19}H_{22}ClN_{3}O_{2}S
  • Molecular Weight : 373.91 g/mol
  • IUPAC Name : 2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole

This compound features a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds containing benzothiazole derivatives. For instance, a recent investigation revealed that benzothiazole derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The anticancer activity of similar compounds has been extensively studied. For example, thiazole and benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction. In vitro studies indicated that certain derivatives could induce apoptosis in HeLa cells via both intrinsic and extrinsic pathways .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various benzothiazole derivatives on different cancer cell lines. The results indicated that compounds similar to 2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole exhibited IC50 values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cell lines, surpassing the efficacy of standard chemotherapeutics like cisplatin .

Enzyme Inhibition

Research has also highlighted the enzyme inhibitory potential of benzothiazole derivatives. Specifically, these compounds have been identified as inhibitors of various kinases involved in cancer progression. For instance, a series of novel benzothiazole derivatives were synthesized and tested for their ability to inhibit RET kinase activity, demonstrating moderate to high potency .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AntimicrobialStaphylococcus aureusN/ADisruption of cell wall synthesis
AntimicrobialEscherichia coliN/AInterference with metabolic pathways
AnticancerHeLa8.5 - 25.6Induction of apoptosis
AnticancerK5628.5 - 14.9Induction of apoptosis
Enzyme InhibitionRET KinaseModerateInhibition of kinase activity

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